molecular formula C15H16F3NO3 B13990916 Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate

Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate

Cat. No.: B13990916
M. Wt: 315.29 g/mol
InChI Key: HKKKVHAHQNQJTJ-UHFFFAOYSA-N
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Description

Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a formyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the formyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry might be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

    Methyl 1-(2-formylphenyl)piperidine-4-carboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    Methyl 1-(2-formyl-5-methylphenyl)piperidine-4-carboxylate:

Uniqueness: The presence of the trifluoromethyl group in Methyl 1-(2-formyl-5-(trifluoromethyl)phenyl)piperidine-4-carboxylate makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H16F3NO3

Molecular Weight

315.29 g/mol

IUPAC Name

methyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H16F3NO3/c1-22-14(21)10-4-6-19(7-5-10)13-8-12(15(16,17)18)3-2-11(13)9-20/h2-3,8-10H,4-7H2,1H3

InChI Key

HKKKVHAHQNQJTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)C=O

Origin of Product

United States

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